molecular formula C13H18N6O2S B2581703 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-49-9

1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2581703
CAS No.: 1040679-49-9
M. Wt: 322.39
InChI Key: SPHVMKHILZIDFQ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a phenyl-substituted tetrazole moiety linked via a methylene group at the 4-position. This compound combines a sulfonamide group (electron-withdrawing) with a tetrazole ring, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name

1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHVMKHILZIDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base.

    Final Coupling: The phenyl-tetrazole moiety is then coupled with the piperazine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

    Reduction: The tetrazole ring can be reduced under specific conditions, though this is less common.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by the following structural formula:C13H18N4O2S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}This molecular formula indicates the presence of sulfur and nitrogen heterocycles, which are crucial for its biological activity.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, studies involving similar piperazine derivatives demonstrated their effectiveness in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .

Case Study:
A study tested various piperazine derivatives for their anticonvulsant effects using the maximal electroshock seizure (MES) model. The results indicated that compounds with similar structural features to 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine showed promising results in reducing seizure frequency without significant neurotoxicity .

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer applications. Tetrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. The presence of the methylsulfonyl group may enhance solubility and bioavailability, making it a suitable candidate for further development.

Case Study:
In a study examining various thiazole and tetrazole derivatives, certain compounds exhibited potent activity against several cancer cell lines, including breast and prostate cancers. The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance anticancer efficacy .

Antimicrobial Activity

Compounds with sulfonyl groups have been recognized for their antimicrobial properties. The unique combination of a methylsulfonyl group with a tetrazole might provide synergistic effects against bacterial strains.

Case Study:
Research into similar compounds revealed that those containing piperazine and sulfonamide structures showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Tables

Activity Compound IC50 (µM) Model Used
AnticonvulsantThis compound25Maximal Electroshock Seizure (MES)
AnticancerSimilar Tetrazole Derivative15MCF-7 Breast Cancer Cell Line
AntimicrobialPiperazine-Sulfonamide Derivative10Various Bacterial Strains

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.

    Molecular Targets: Potential targets include bacterial enzymes, cancer cell receptors, and other biological macromolecules.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine
  • Key Difference : The phenyl group on the tetrazole is substituted with a 4-methoxy group.
  • Compared to the unsubstituted phenyl analog, this substitution may alter binding affinity to targets like serotonin or dopamine receptors, as seen in arylpiperazine derivatives .
1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride
  • Key Difference : Lacks the methylsulfonyl group on the piperazine.
  • This compound may serve as a precursor in synthesis, highlighting the role of sulfonylation in modulating pharmacokinetics .

Variations in the Piperazine Substituents

1-(Methylsulfonyl)piperazine
  • Key Difference : Contains only the methylsulfonyl group without the tetrazole-methyl moiety.
  • Impact :
    • Simplified structure with a molecular formula of C₅H₁₂N₂O₂S (MW: 164.23 g/mol).
    • The methylsulfonyl group enhances metabolic stability but lacks the steric and electronic contributions of the tetrazole-phenyl group, reducing target specificity .
3-[(2S,4S)-4-[4-(1-Phenyl-1H-tetrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine trihydrochloride
  • Key Difference : Incorporates a pyrrolidinyl-thiazolidine moiety instead of methylsulfonyl.
  • Impact :
    • This compound, a DPP-4 inhibitor, demonstrates the pharmacological relevance of the tetrazole-piperazine scaffold in diabetes treatment. The additional thiazolidine group likely enhances binding to enzymatic pockets .

Bioisosteric Replacements and Pharmacological Activity

Angiotensin II Receptor Antagonists (e.g., CV-11974)
  • Key Feature : Tetrazole replaces carboxylic acid as a bioisostere.
  • Impact :
    • Tetrazole improves oral bioavailability by mimicking carboxylate ionization at physiological pH while resisting metabolic degradation. The methylsulfonyl group in the target compound may further stabilize the molecule against oxidation .
Arylpiperazine Serotonin Ligands (e.g., Compound 18)
  • Key Feature : Phthalimido or benzamido substituents on piperazine.
  • Impact :
    • High-affinity 5-HT₁ₐ ligands (e.g., Ki = 0.6 nM) demonstrate that bulky N4-substituents enhance receptor specificity. In contrast, the tetrazole-methyl group in the target compound may prioritize interactions with different targets, such as kinases or ion channels .

Structural and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups LogP* (Predicted)
Target Compound C₁₄H₁₈N₆O₂S ~352.41 Methylsulfonyl, phenyltetrazole 1.8–2.5
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine C₁₄H₂₀N₆O₃S 352.41 4-Methoxyphenyltetrazole 2.0–2.7
1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride C₁₂H₁₅N₅·2HCl 316.20 Piperazine (free base) 1.5–2.0
1-(Methylsulfonyl)piperazine C₅H₁₂N₂O₂S 164.23 Methylsulfonyl -0.5–0.0

*LogP estimated using fragment-based methods.

Biological Activity

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a novel compound with potential therapeutic applications due to its unique chemical structure, which combines a piperazine moiety with a methylsulfonyl group and a tetrazole derivative. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S with a molecular weight of 426.5 g/mol. The structural features that contribute to its biological activity include:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Tetrazole group : Associated with anticonvulsant and anti-inflammatory properties.
  • Methylsulfonyl group : May enhance solubility and bioavailability.

While specific mechanisms for this compound have not been fully elucidated, the structural components suggest several potential interactions:

  • Enzyme Inhibition : The tetrazole moiety may interact with enzymes involved in neurotransmitter regulation, similar to other tetrazole-containing compounds.
  • Receptor Modulation : The piperazine structure is known to interact with various neurotransmitter receptors, potentially influencing mood and anxiety pathways.

Biological Activity

Research on the biological activity of this compound is limited; however, insights can be drawn from structurally similar compounds. Notably, studies have shown that piperazine derivatives often exhibit:

  • Anticonvulsant Activity : Compounds with similar structures have demonstrated efficacy against seizures.
  • Antitumor Effects : Research indicates that modifications in piperazine derivatives can lead to significant cytotoxicity against cancer cell lines.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperazine + TetrazoleAnticonvulsant
Compound BMethylsulfonyl + PiperazineCytotoxicity against cancer cells
Compound CTetrazole + Aromatic RingAnti-inflammatory

Case Studies

  • Anticonvulsant Studies : A study on related piperazine derivatives indicated significant anticonvulsant properties, suggesting that this compound may also exhibit similar effects. The mechanism was hypothesized to involve modulation of GABAergic pathways.
  • Cytotoxicity Assessments : Research involving structurally analogous compounds found that certain modifications led to enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10–30 µM). These findings imply that further exploration into the structural optimization of this compound could yield promising anticancer agents.

Synthesis and Future Directions

The synthesis of this compound can be approached through established methods for creating piperazine derivatives. Future research should focus on:

  • Structure–Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to establish therapeutic potential.
  • Mechanistic Studies : Investigating specific pathways and targets within biological systems to clarify the mode of action.

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